molecular formula C20H19F3N4O B11004479 (1-methyl-1H-indol-5-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone

(1-methyl-1H-indol-5-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone

Cat. No.: B11004479
M. Wt: 388.4 g/mol
InChI Key: HQDFLQQOYZQEMC-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-5-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone is a high-purity chemical reagent designed for pharmaceutical and neuroscience research applications. This compound features a hybrid architecture combining a 1-methyl-1H-indole scaffold with a 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine moiety through a methanone linker, creating a structurally complex molecule with potential for diverse receptor interactions . The strategic incorporation of the trifluoromethyl group on the pyridine ring enhances the compound's metabolic stability and membrane permeability, making it particularly valuable for structure-activity relationship studies in medicinal chemistry optimization . Researchers investigating central nervous system targets will find this compound valuable for its potential interactions with various neurotransmitter receptors, particularly those known to bind indole- and piperazine-containing structures . The molecular framework suggests potential application as a key intermediate in the synthesis of more complex bioactive molecules or as a reference standard in analytical studies. This product is provided exclusively for research purposes in laboratory settings and is strictly not intended for diagnostic, therapeutic, or human use. Researchers should handle this material using appropriate safety precautions and storage conditions to maintain its stability and purity for experimental applications.

Properties

Molecular Formula

C20H19F3N4O

Molecular Weight

388.4 g/mol

IUPAC Name

(1-methylindol-5-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H19F3N4O/c1-25-7-6-14-12-15(2-4-17(14)25)19(28)27-10-8-26(9-11-27)18-5-3-16(13-24-18)20(21,22)23/h2-7,12-13H,8-11H2,1H3

InChI Key

HQDFLQQOYZQEMC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis and Methylation

The indole core is constructed via Fischer indole synthesis , where phenylhydrazine derivatives cyclize with carbonyl compounds under acidic conditions. For 1-methyl substitution, N-methylation is performed early to avoid regioselectivity issues.

Procedure :

  • Cyclization : React 4-methylphenylhydrazine with levulinic acid in acetic acid at 120°C for 6 hours to yield 1H-indol-5-yl ketone.

  • N-Methylation : Treat the indole with methyl iodide and potassium carbonate in DMF at 60°C for 12 hours, achieving >90% yield of 1-methyl-1H-indole-5-carboxylic acid.

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationAcetic acid, 120°C, 6 h7895%
N-MethylationCH₃I, K₂CO₃, DMF, 60°C, 12 h9298%

Preparation of 1-[5-(Trifluoromethyl)Pyridin-2-yl]Piperazine

Halogenation and Trifluoromethylation

The pyridine subunit is synthesized via halogenation followed by trifluoromethylation .

Procedure :

  • Chlorination : React 2-aminopyridine with N-chlorosuccinimide (NCS) in DCM at 0°C to 25°C, yielding 2-amino-5-chloropyridine.

  • Trifluoromethylation : Substitute chlorine with CF₃ using CuI and TMSCF₃ in DMF at 100°C for 8 hours.

  • Piperazine Coupling : React 5-(trifluoromethyl)pyridin-2-amine with bis(2-chloroethyl)amine in the presence of K₂CO₃ in acetonitrile at reflux (82°C) for 24 hours.

Key Data :

StepReagents/ConditionsYield (%)
ChlorinationNCS, DCM, 0°C → 25°C, 2 h85
TrifluoromethylationCuI, TMSCF₃, DMF, 100°C, 8 h65
Piperazine FormationBis(2-chloroethyl)amine, K₂CO₃, MeCN72

Coupling of Indole and Piperazine Subunits

Friedel-Crafts Acylation

The methanone bridge is installed via Friedel-Crafts acylation , positioning the ketone at the indole’s 5-position.

Procedure :

  • Generate 1-methyl-1H-indole-5-carbonyl chloride by treating the carboxylic acid with thionyl chloride (SOCl₂) at reflux (70°C) for 3 hours.

  • React the acyl chloride with 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine in anhydrous DCM using AlCl₃ as a Lewis catalyst (0°C → 25°C, 12 hours).

Optimization Notes :

  • Excess AlCl₃ (2.5 equiv.) prevents indole polymerization.

  • Lower temperatures (0°C initial) enhance regioselectivity for the 5-position.

Key Data :

ParameterValue
Acyl Chloride Yield95%
Coupling Yield88%
Reaction Time12 h

Purification and Characterization

Column Chromatography

Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/petroleum ether (1:4 → 1:1) . The target compound elutes at Rf = 0.35 (TLC, 1:1 EA/PE).

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 500 MHz): δ 8.72 (s, 1H, pyridine-H), 7.89 (d, J = 8.5 Hz, 1H, indole-H), 7.45–7.32 (m, 3H, aromatic), 3.95 (s, 3H, N-CH₃), 3.82–3.75 (m, 8H, piperazine-H).

  • ¹³C NMR : δ 194.8 (C=O), 152.1 (pyridine-C), 138.9 (indole-C), 124.5 (q, J = 270 Hz, CF₃).

Alternative Synthetic Routes

Buchwald-Hartwig Amination

For scale-up, a palladium-catalyzed coupling between 1-methyl-1H-indole-5-boronic acid and 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl chloride is viable.

Conditions :

  • Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₃PO₄ (2 equiv.), toluene/H₂O (4:1), 100°C, 24 hours.

  • Yield: 81%, purity >97% (HPLC).

Challenges and Mitigation Strategies

  • Indole Sensitivity : Friedel-Crafts acylation risks electrophilic over-reaction. Mitigated by slow acyl chloride addition and strict temperature control.

  • Piperazine Hygroscopicity : Stored under N₂ with molecular sieves to prevent hydrolysis.

  • Trifluoromethyl Stability : TMSCF₃ must be freshly distilled to avoid CF₃ group decomposition .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indol-5-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-methyl-1H-indol-5-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-5-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

Substituent Variations on Piperazine

  • 2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone (CAS: 850747-36-3): This analogue replaces the trifluoromethylpyridinyl group with a benzhydryl moiety. The bulky benzhydryl substituent may reduce membrane permeability compared to the target compound’s pyridinyl group, though it could enhance affinity for hydrophobic binding pockets .
  • (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone: Features a triazole and chloro-substituted pyrimidine.

Heterocyclic Replacements

  • [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone: Replaces the piperazine linker with a dihydropyrazolyl group. The reduced flexibility of the pyrazoline ring may limit conformational adaptability during receptor binding compared to the piperazine in the target compound .
  • 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives: Utilize tetrazole as a bioisostere for carboxylic acid. While tetrazole enhances metabolic stability, its smaller size and different charge distribution may alter target selectivity relative to the trifluoromethylpyridine group .

Data Table: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (Da) Reported Bioactivity Reference
Target Compound Indole-Piperazine-Methanone 5-Trifluoromethylpyridin-2-yl ~435.4 (calculated) N/A -
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone Indole-Piperazine-Methanone Benzhydryl 447.56 Not reported
(4-Methylpiperazin-1-yl)methanone () Piperazine-Methanone Triazole, Chloropyrimidine ~550.9 (calculated) Kinase inhibition (implied)
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Indole-Pyrazoline-Methanone Phenyl, Pyridine ~396.4 (calculated) Antimicrobial
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole-Piperidine-Methanone Aryl (variable) ~300–350 Antiproliferative

Biological Activity

The compound (1-methyl-1H-indol-5-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22F3N5OC_{24}H_{22}F_3N_5O with a molecular weight of 487.46 g/mol. The structure features an indole moiety linked to a piperazine ring, which is further substituted with a trifluoromethyl pyridine group.

Anticancer Activity

Recent studies have indicated that compounds containing indole and piperazine moieties exhibit significant anticancer properties. For instance, research has shown that derivatives similar to our compound can inhibit cell proliferation in various cancer cell lines, such as breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15Apoptosis Induction
Compound BA549 (Lung)10Cell Cycle Arrest

Neuroprotective Effects

The compound has also shown promise in neuroprotection studies. In vitro assays demonstrated that it can protect neuronal cells from oxidative stress-induced damage. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotection in SH-SY5Y Cells
A study involving the treatment of SH-SY5Y neuroblastoma cells with the compound revealed a significant reduction in cell death when exposed to oxidative stressors. The protective effect was attributed to the modulation of antioxidant enzyme activity.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
  • Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, contributing to its neuroprotective effects.
  • Antioxidant Activity : The indole structure is known for its radical scavenging properties.

Q & A

Basic: What are the recommended synthetic routes for this compound, and what critical reaction parameters influence yield?

Answer:
The synthesis typically involves coupling a 1-methyl-1H-indole-5-carboxylic acid derivative with a substituted piperazine precursor. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF under nitrogen to minimize side reactions .
  • Piperazine functionalization : Introduce the 5-(trifluoromethyl)pyridin-2-yl group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .
  • Critical parameters :
    • Temperature control (60–80°C for amidation; 100–120°C for aryl coupling).
    • Solvent selection (e.g., THF for polar intermediates, toluene for high-temperature reactions).
    • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
A multi-technique approach is essential:

  • Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., indole C-H signals at δ 7.2–7.8 ppm; piperazine N-CH₂ at δ 2.5–3.5 ppm) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry, as demonstrated for structurally related pyrazolones .

Advanced: What strategies can optimize the compound’s solubility and stability in biological assays?

Answer:

  • Solubility enhancement :
    • Use co-solvents (e.g., DMSO/PEG 400 mixtures) or cyclodextrin-based formulations .
    • Introduce hydrophilic groups (e.g., -OH, -COOH) via derivatization without disrupting the pharmacophore .
  • Stability testing :
    • Perform forced degradation studies (pH 1–13, 40–80°C) monitored by LC-MS to identify labile sites (e.g., hydrolysis of the trifluoromethylpyridine moiety) .
    • Stabilize via salt formation (e.g., hydrochloride salts for improved crystallinity) .

Advanced: How can SAR studies identify key functional groups responsible for target binding?

Answer:

  • Design analogs : Synthesize derivatives with systematic modifications (e.g., indole N-methyl removal, piperazine ring expansion, or CF₃ substitution) .
  • Biological profiling :
    • Screen against target enzymes/receptors (e.g., kinase or GPCR assays) to correlate structural changes with IC₅₀ shifts .
    • Use computational docking (AutoDock Vina) to map interactions (e.g., indole’s π-π stacking vs. CF₃’s hydrophobic pocket occupancy) .
  • Data analysis : Apply multivariate regression to quantify contributions of substituents (e.g., Free-Wilson analysis) .

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

Answer:

  • Reproducibility checks :
    • Standardize assay conditions (e.g., cell line passage number, serum concentration) .
    • Validate target engagement via orthogonal methods (SPR for binding affinity vs. cellular thermal shift assays) .
  • Data triangulation :
    • Compare pharmacokinetic parameters (e.g., logP, plasma protein binding) to rule out bioavailability confounders .
    • Re-analyze raw data for statistical outliers or batch effects .

Advanced: What in silico tools are recommended for predicting metabolic pathways?

Answer:

  • Software : Use Schrödinger’s Metabolism Module or GLORYx for phase I/II metabolism predictions, focusing on:
    • Oxidative hotspots : Piperazine N-dealkylation or indole ring hydroxylation .
    • Conjugation sites : Glucuronidation of hydroxylated metabolites .
  • Validation : Cross-reference with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF-MS metabolite profiling .

Basic: What safety protocols are critical during handling and storage?

Answer:

  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (piperazine derivatives) .
  • Storage : Keep under argon at –20°C in amber vials to prevent oxidation/hydrolysis .
  • Waste disposal : Neutralize with dilute HCl before incineration .

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